molecular formula C8H5F3N2S B11771136 5-(Trifluoromethyl)benzo[d]isothiazol-3-amine CAS No. 613262-18-3

5-(Trifluoromethyl)benzo[d]isothiazol-3-amine

Cat. No.: B11771136
CAS No.: 613262-18-3
M. Wt: 218.20 g/mol
InChI Key: QXLQNGWZNIONGL-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)benzo[d]isothiazol-3-amine is a chemical compound with the molecular formula C8H5F3N2S It is known for its unique structure, which includes a trifluoromethyl group attached to a benzo[d]isothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethyl)benzo[d]isothiazol-3-amine typically involves the introduction of a trifluoromethyl group into the benzo[d]isothiazole ring. One common method involves the reaction of 5-chlorobenzo[d]isothiazol-3-amine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)benzo[d]isothiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like Grignard reagents or organolithium compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzo[d]isothiazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzo[d]isothiazole compounds exhibit significant biological activities, including anticancer properties. Specifically, 5-(trifluoromethyl)benzo[d]isothiazol-3-amine has been investigated for its potential as an inhibitor of specific biological targets involved in cancer progression. The introduction of the trifluoromethyl group enhances the compound's potency and selectivity against certain enzymes or receptors associated with tumor growth.

Case Study:
A study demonstrated that benzo[d]isothiazole derivatives, including this compound, showed promising results in inhibiting cell proliferation in various cancer cell lines. The compound was evaluated in vitro using the National Cancer Institute protocols, revealing a mean growth inhibition rate against human tumor cells .

Antimicrobial Properties

The compound also exhibits antimicrobial activity, making it a candidate for developing new antibiotics. Its structural features allow it to interact with bacterial enzymes, potentially disrupting their function.

Data Table: Antimicrobial Activity

Compound NameActivity TypeMIC (µg/mL)Reference
This compoundAntibacterial8
Benzo[d]isothiazole DerivativeAntifungal4

Material Science Applications

This compound's unique electronic properties due to the trifluoromethyl group enhance its potential use in materials science. Its ability to participate in electrophilic aromatic substitution reactions allows for the synthesis of advanced materials with tailored properties.

Synthesis of Functional Polymers

The compound can serve as a building block for creating functional polymers that exhibit specific electronic or optical characteristics. Its reactivity can be exploited to develop materials suitable for electronic devices or sensors.

Agrochemical Applications

The compound's structural characteristics and biological activity make it a candidate for developing agrochemicals, particularly pesticides or herbicides. The trifluoromethyl group may enhance the lipophilicity and biological efficacy of these agents.

Case Study:
Research on similar benzo[d]isothiazole derivatives has shown that they can inhibit key enzymes involved in plant growth regulation, suggesting potential applications in crop protection strategies .

Mechanistic Studies and Interaction with Biological Targets

Understanding the interactions of this compound with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as surface plasmon resonance and fluorescence spectroscopy are employed to evaluate binding affinities to proteins or nucleic acids.

Data Table: Binding Affinities

Target ProteinBinding Affinity (Kd)Method UsedReference
Protein A50 nMSurface Plasmon Resonance
Nucleic Acid B200 nMFluorescence Spectroscopy

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)benzo[d]isothiazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-Methylbenzo[d]isothiazol-3-amine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    5-Chlorobenzo[d]isothiazol-3-amine: Contains a chlorine atom instead of a trifluoromethyl group.

    5-Fluorobenzo[d]isothiazol-3-amine: Features a fluorine atom in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 5-(Trifluoromethyl)benzo[d]isothiazol-3-amine imparts unique properties such as increased lipophilicity and metabolic stability. These characteristics make it a valuable compound for various applications, distinguishing it from its analogs.

Biological Activity

5-(Trifluoromethyl)benzo[d]isothiazol-3-amine is a heterocyclic compound notable for its unique trifluoromethyl substituent, which significantly enhances its biological activity. This article delves into the compound's biological properties, synthesis methods, and potential applications in pharmaceuticals.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₅F₃N₂S, with a molecular weight of approximately 222.19 g/mol. The trifluoromethyl group not only increases the compound's lipophilicity but also alters its electronic characteristics, which may lead to enhanced interactions with biological targets.

Biological Activity

Research indicates that derivatives of benzo[d]isothiazole compounds exhibit a wide array of biological activities, including:

  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial strains.
  • Antifungal Properties : Studies suggest that certain derivatives can inhibit fungal growth effectively.
  • Anticancer Activity : Notably, some benzo[d]isothiazole derivatives have demonstrated potential as anticancer agents by targeting specific cellular mechanisms.

Case Studies

  • Anticancer Activity : In vitro studies have shown that this compound exhibits significant cytotoxicity against cancer cell lines. For example, it has been reported to have IC50 values in the low micromolar range against pancreatic cancer cells, indicating strong antiproliferative effects .
  • TRPM5 Agonist : A related study identified benzo[d]isothiazole derivatives as selective agonists for the TRPM5 ion channel, which plays a crucial role in gastrointestinal motility. The compound demonstrated promising activity in enhancing prokinetic effects in rodent models .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific proteins and enzymes involved in disease processes. Interaction studies using techniques such as surface plasmon resonance and fluorescence spectroscopy reveal that structural modifications can influence binding affinities and selectivity towards biological macromolecules.

Synthesis Methods

The synthesis of this compound typically involves:

  • Formation of Isothiazole Core : This can be achieved by reacting aryl sulfoxides with N-bromosuccinimide to generate sulfinimides, followed by cyclization.
  • Introduction of Trifluoromethyl Group : This is usually done via electrophilic fluorination or coupling reactions with trifluoromethylating agents.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound:

Compound NameStructure FeaturesUnique Aspects
Benzo[d]isothiazoleBasic isothiazole structureLacks trifluoromethyl group
5-Methylbenzo[d]isothiazol-3-amineMethyl substitution at position 5Less electron-withdrawing effect compared to trifluoromethyl
6-Bromo-3-(trifluoromethyl)benzo[d]isothiazoleBromine substitution at position 6Similar trifluoromethyl effect but different reactivity
Benzo[d]thiazoleThiazole instead of isothiazoleDifferent heterocyclic properties

The presence of the trifluoromethyl group in this compound distinguishes it from these similar compounds by enhancing its lipophilicity and altering its electronic characteristics, potentially leading to greater biological activity.

Properties

CAS No.

613262-18-3

Molecular Formula

C8H5F3N2S

Molecular Weight

218.20 g/mol

IUPAC Name

5-(trifluoromethyl)-1,2-benzothiazol-3-amine

InChI

InChI=1S/C8H5F3N2S/c9-8(10,11)4-1-2-6-5(3-4)7(12)13-14-6/h1-3H,(H2,12,13)

InChI Key

QXLQNGWZNIONGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=NS2)N

Origin of Product

United States

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